molecular formula C7H9NO2 B14363758 4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one CAS No. 90265-30-8

4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14363758
CAS No.: 90265-30-8
M. Wt: 139.15 g/mol
InChI Key: KLXPNGKSURNEDV-UHFFFAOYSA-N
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Description

4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes both amino and hydroxy functional groups attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylcyclohexa-2,5-dien-1-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted cyclohexadienones.

Scientific Research Applications

4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the amino group but shares the hydroxy and methyl groups.

    4-Amino-4-methylcyclohexa-2,5-dien-1-one: Lacks the hydroxy group but shares the amino and methyl groups.

Uniqueness

4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one is unique due to the presence of both amino and hydroxy groups on the same cyclohexadienone ring

Properties

CAS No.

90265-30-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H9NO2/c1-5-4-6(9)2-3-7(5,8)10/h2-4,10H,8H2,1H3

InChI Key

KLXPNGKSURNEDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CC1(N)O

Origin of Product

United States

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